molecular formula C23H28N2O5S B1675117 Levomepromazine maleate CAS No. 7104-38-3

Levomepromazine maleate

Cat. No. B1675117
CAS RN: 7104-38-3
M. Wt: 444.5 g/mol
InChI Key: IFLZPECPTYCEBR-VIEYUMQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomepromazine Maleate is an active ingredient in 25mg tablets . It is used as an analgesic and is effective for the treatment of pain due to cancer, trigeminal neuralgia, and neurocostal neuralgia . Maximum serum concentrations are achieved in 2 to 3 hours depending on the route of administration .


Synthesis Analysis

The synthesis of Levomepromazine involves the use of the undesired enantiomer dextromepromazine, a waste product from the production of levomepromazine, to recover the starting material 2-methoxyphenothiazine . An industrially viable and environmentally advantageous process for the preparation of levomepromazine maleate has been reported .


Molecular Structure Analysis

The molecular formula of Levomepromazine maleate is C23H28N2O5S . Its molecular weight is 444.5 g/mol . The structure of Levomepromazine maleate has been studied and reported .


Chemical Reactions Analysis

Levomepromazine’s determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .


Physical And Chemical Properties Analysis

Levomepromazine Maleate is a pale beige solid .

Scientific Research Applications

1. Palliative Care Applications

Levomepromazine is notably used in palliative and end-of-life care. A systematic review examined its use for palliative symptom control, particularly for antipsychotic, anxiolytic, antiemetic, and sedative purposes. However, evidence supporting its use in this context mainly comes from open series and case reports, indicating a need for more rigorous trials (Dietz et al., 2013).

2. Structural Analysis

Research has been conducted on the crystal structure of levomepromazine maleate. This study focused on understanding its molecular arrangement and interactions, contributing to the broader understanding of its physical and chemical properties (Gál et al., 2016).

3. Use in Schizophrenia Treatment

Levomepromazine has been studied for its use in treating schizophrenia. Research indicates its comparison with other antipsychotics, but the data is insufficient to confidently assess its effectiveness in this area. This highlights the need for larger, more comprehensive studies (Sivaraman et al., 2011).

4. Antiarrhythmogenic Properties in Veterinary Medicine

In veterinary medicine, specifically in anesthetized dogs, levomepromazine has been studied for its potential antiarrhythmogenic properties, showing that it can minimize ventricular arrhythmias induced by epinephrine (Rezende et al., 2000).

5. Antibacterial Effects

The antibacterial effects of levomepromazine maleate, among other neuroleptics, have been investigated. This research highlights its potential application beyond psychiatry and its effectiveness against bacterial agents like Vibrio cholerae (Kristiansen & Gaarslev, 2009).

6. Metabolic Pathway Analysis

A theoretical study explored the metabolic mechanisms of levomepromazine by cytochrome P450, providing insights into its biotransformation and potential therapeutic or side effects. This research aids in understanding the metabolic pathways and interactions of the drug (Wang et al., 2016).

Safety And Hazards

Levomepromazine Maleate is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZPECPTYCEBR-VIEYUMQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045399
Record name Methotrimeprazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomepromazine maleate

CAS RN

7104-38-3
Record name Methotrimeprazine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7104-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine maleate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007104383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrimeprazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KN5Y9V01K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomepromazine maleate
Reactant of Route 2
Levomepromazine maleate
Reactant of Route 3
Levomepromazine maleate
Reactant of Route 4
Levomepromazine maleate
Reactant of Route 5
Levomepromazine maleate
Reactant of Route 6
Reactant of Route 6
Levomepromazine maleate

Citations

For This Compound
168
Citations
GT Gál, NV May, P Bombicz - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
… Levomepromazine maleate is a type of tranquilizer that is widely used as an important active pharmaceutical ingredient (API). As a typical N-substituted phenothiazine antipsychotic, …
Number of citations: 5 scripts.iucr.org
S Niedermeier, I Matarashvili, B Chankvetadze… - … of Pharmaceutical and …, 2018 - Elsevier
… ) for levomepromazine maleate. The Japanese Pharmacopoeia [7] only determines the optical rotation of –13.5 to –16.5 of a solution of 0.5 g of levomepromazine maleate in 20 mL …
Number of citations: 18 www.sciencedirect.com
I Sztruhar, L Ladanyi, L Zalavári-Dósa, I Beck - Journal of pharmaceutical …, 1993 - Elsevier
… The described HPLC method has been applied for the determination of enantiomeric purity of levomepromazine maleate (LMM), a widely used form of LM in pharmaceutical …
Number of citations: 6 www.sciencedirect.com
GT Gál, NV May, P Bombicz - Acta Cryst, 2016 - academia.edu
… Levomepromazine maleate is a type of tranquilizer that is widely used as an important active pharmaceutical ingredient (API). As a typical N-substituted phenothiazine antipsychotic, …
Number of citations: 3 www.academia.edu
O Mozgova, M Blazheyevskiy - … -Ukrainian Journal of …, 2020 - kyivtoulouse.univ.kiev.ua
… main substance of Levomepromazine maleate by the method … of titration; Levomepromazine maleate tablets and injection … ] and in injection solution of Levomepromazine maleate with …
Number of citations: 2 www.kyivtoulouse.univ.kiev.ua
SG Dahl, H Hall - Psychopharmacology, 1981 - Springer
… by Rhbne-Poulene Industries, Paris, France: levomepromazine maleate, N-monodesmethyl levomepromazine maleate, levomepromazine sulfoxide (base), chlorpromazine sulfoxide (…
Number of citations: 35 link.springer.com
JE Kristiansen, B Vergmann - Acta Pathologica Microbiologica …, 1986 - Wiley Online Library
… derivative levomepromazine-maleate. Earlier investigations with clopenthixol, chlorpromazine and levomepromazine-maleate show a similar potency pattern against Vibrio cholera in …
Number of citations: 85 onlinelibrary.wiley.com
K MATSUYAMA, J HAGINAKA, M MIFUNE, Y SAITO - academia.edu
… hydrochloride and prochlorperazine maleate were the most susceptible to natural alumi num silicate, showing coloration only 1 day after ini tial mixing, and levomepromazine maleate …
Number of citations: 0 www.academia.edu
S Niedermeier, GKE Scriba - Journal of Pharmaceutical and Biomedical …, 2017 - Elsevier
… in dimethylformamide) for levomepromazine maleate. The Japanese Pharmacopoeia [7] lists an optical rotation of −13.5 to −16.5 of a solution of 0.5 g of levomepromazine maleate in 20 …
Number of citations: 22 www.sciencedirect.com
Y Hino, N Ikeda, K Kudo, A Tsuji, S Sannohe - Legal medicine, 1999 - Elsevier
A 29-year-old man, possibly a schizophrenic patient, was found dead 9 h after admission to a hospital. Autopsy revealed neither significant injuries nor diseases except for congestion of …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.